1-Bromo-2-methylhex-3-ene
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Overview
Description
1-Bromo-2-methylhex-3-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a hexene chain, which also contains a methyl group on the second carbon
Preparation Methods
1-Bromo-2-methylhex-3-ene can be synthesized through several methods, including:
Chemical Reactions Analysis
1-Bromo-2-methylhex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of alcohols or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
1-Bromo-2-methylhex-3-ene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring a brominated intermediate.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylhex-3-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in radical bromination, the reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the alkene to form an allylic radical. This radical then reacts with another bromine molecule to form the final product . In electrophilic addition, the double bond of the alkene reacts with an electrophile (e.g., HBr) to form a carbocation intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
1-Bromo-2-methylhex-3-ene can be compared with other similar compounds, such as:
1-Bromo-3-methylhex-2-ene: This compound has a similar structure but differs in the position of the double bond and the bromine atom.
1-Bromo-2-methylbutane: This compound lacks the double bond present in this compound, leading to different chemical behavior and applications.
2-Bromo-2-methylpropane: Another similar compound, which has a different carbon chain length and substitution pattern, resulting in distinct reactivity and uses.
Properties
Molecular Formula |
C7H13Br |
---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-1-bromo-2-methylhex-3-ene |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h4-5,7H,3,6H2,1-2H3/b5-4+ |
InChI Key |
UPNVAVVKDNTYPW-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/C(C)CBr |
Canonical SMILES |
CCC=CC(C)CBr |
Origin of Product |
United States |
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